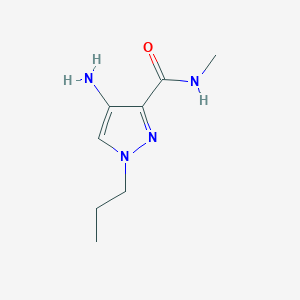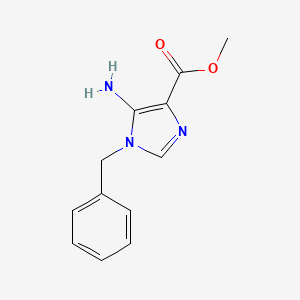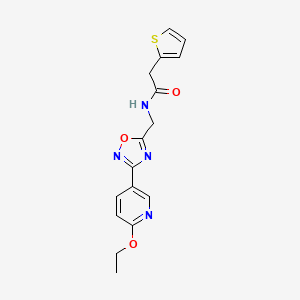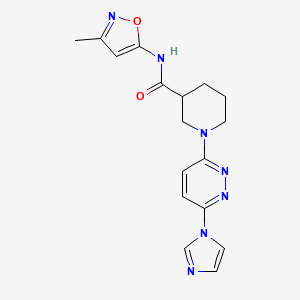![molecular formula C27H28ClN3O4 B2753624 2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 708999-41-1](/img/structure/B2753624.png)
2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is a synthetic organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound combines several functional groups, making it an intriguing subject for research and development. Its unique structure, which includes a chlorophenoxy group, a hydroxypropyl chain, and a benzoisoquinoline core, contributes to its multifaceted properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione typically involves multiple steps. Initially, the preparation of intermediate compounds such as 3-(2-chlorophenoxy)-2-hydroxypropylamine and piperazine derivatives is required. The final coupling reaction between these intermediates and benzo[de]isoquinoline-1,3-dione core is facilitated by the use of appropriate solvents and catalysts under controlled temperature and pH conditions.
Industrial Production Methods: On an industrial scale, the production of this compound can involve batch or continuous flow processes, emphasizing high yield and purity. Process optimization strategies, such as the use of advanced reactor designs and automation, enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketone or aldehyde derivatives.
Reduction: Reduction of certain functional groups, such as the nitro group if present, can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium trioxide under acidic conditions.
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Diverse substituted aromatic compounds.
Applications De Recherche Scientifique
2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione finds extensive applications across multiple domains:
Chemistry: Used as a building block for the synthesis of complex molecules, catalysts, and ligands in coordination chemistry.
Biology: Investigated for its potential as a biological probe or molecular scaffold in drug discovery and development.
Medicine: Explored for its pharmacological activities, including potential therapeutic effects such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of this compound is attributed to its interaction with specific molecular targets and pathways. The presence of functional groups allows it to bind with biological macromolecules, influencing their activity. For instance, the piperazine moiety can interact with neurotransmitter receptors, while the benzoisoquinoline core may facilitate intercalation into DNA, affecting transcription and replication processes.
Comparaison Avec Des Composés Similaires
2-[4-[4-(3-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
2-[2-[4-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Uniqueness: While similar compounds share structural features, such as the piperazine and benzoisoquinoline units, the presence of different substituents like chlorophenoxy or methoxy groups imparts distinct chemical and biological properties. The 2-chlorophenoxy group in 2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione can enhance its affinity for certain biological targets or modify its reactivity in chemical transformations.
That should cover it! Fascinated by the intricate world of chemistry or wanna delve deeper into another realm?
Propriétés
IUPAC Name |
2-[2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O4/c28-23-9-1-2-10-24(23)35-18-20(32)17-30-13-11-29(12-14-30)15-16-31-26(33)21-7-3-5-19-6-4-8-22(25(19)21)27(31)34/h1-10,20,32H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDURHCOIGRZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=CC=C5Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2753541.png)




![8-methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2753551.png)




![3-(3,4-dimethylphenyl)-1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea](/img/structure/B2753558.png)
![1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2753562.png)
![5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2753563.png)

